1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one is a synthetic organic compound It is characterized by the presence of a chlorophenyl group and a dimethoxyphenylmethylamino group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2,4-dimethoxybenzylamine.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2,4-dimethoxybenzylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acylation: The final step involves the acylation of the amine with an appropriate acylating agent to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethanol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}propane: Similar structure but with a propane backbone instead of ethanone.
Uniqueness
1-(4-Chlorophenyl)-2-{[(2,4-dimethoxyphenyl)methyl]amino}ethan-1-one is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its chlorophenyl and dimethoxyphenylmethylamino groups may confer unique reactivity and interactions compared to similar compounds.
Properties
CAS No. |
920804-08-6 |
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Molecular Formula |
C17H18ClNO3 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-[(2,4-dimethoxyphenyl)methylamino]ethanone |
InChI |
InChI=1S/C17H18ClNO3/c1-21-15-8-5-13(17(9-15)22-2)10-19-11-16(20)12-3-6-14(18)7-4-12/h3-9,19H,10-11H2,1-2H3 |
InChI Key |
QLJWFFRGTWGRBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC(=O)C2=CC=C(C=C2)Cl)OC |
Origin of Product |
United States |
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